
2,2-Dimethyl-1,3-bis(vinyloxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-bis(vinyloxy)propane is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of two vinyloxy groups attached to a propane backbone, which is further substituted with two methyl groups at the 2-position
Preparation Methods
The synthesis of 2,2-Dimethyl-1,3-bis(vinyloxy)propane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with vinyl acetate in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-1,3-bis(vinyloxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the vinyloxy groups to hydroxyl groups.
Substitution: The vinyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-1,3-bis(vinyloxy)propane has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,3-bis(vinyloxy)propane exerts its effects involves the interaction of its vinyloxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function . The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-1,3-bis(vinyloxy)propane include:
2,2-Dimethyl-1,3-propanediol: Lacks the vinyloxy groups but shares the same propane backbone.
1,3-Divinyloxypropane: Similar structure but without the methyl substitutions at the 2-position.
2,2-Dimethyl-1,3-bis(ethenyloxy)propane: Another variant with different substituents on the propane backbone.
Properties
CAS No. |
84195-74-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,3-bis(ethenoxy)-2,2-dimethylpropane |
InChI |
InChI=1S/C9H16O2/c1-5-10-7-9(3,4)8-11-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
AITKNDQVEUUYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC=C)COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


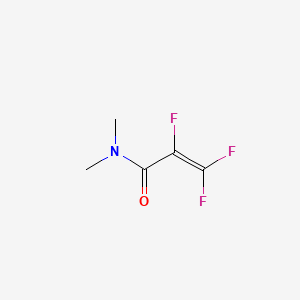
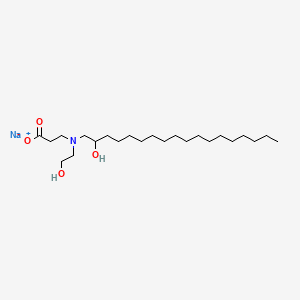
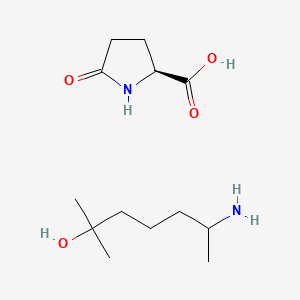
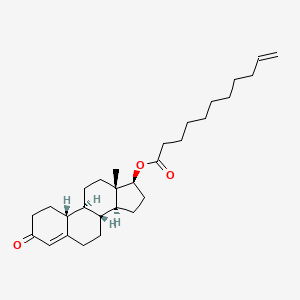


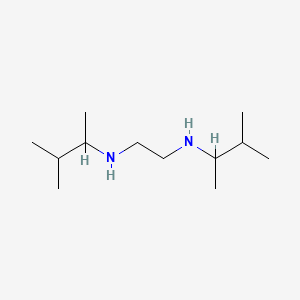

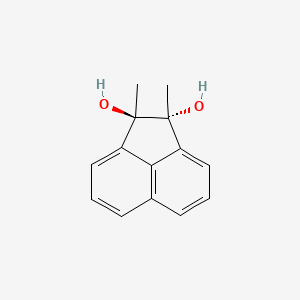
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)
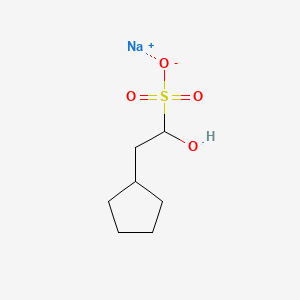

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)

